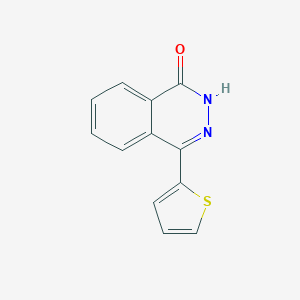

4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-thiophen-2-yl-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVUDUWXXLCTTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one, a heterocyclic compound of significant interest in medicinal chemistry. Phthalazinone derivatives are recognized for their diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] This document details a robust and efficient two-step synthetic pathway, commencing with the Friedel-Crafts acylation of phthalic anhydride with thiophene to yield the key intermediate, 2-(thiophen-2-oyl)benzoic acid. Subsequent cyclocondensation with hydrazine hydrate affords the target molecule. This guide is intended to provide researchers and drug development professionals with the necessary scientific rationale, detailed experimental protocols, and characterization data to support the synthesis and further investigation of this important chemical entity.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic motif in modern drug discovery, forming the structural basis for a multitude of biologically active compounds.[3] These nitrogen-containing fused ring systems have demonstrated a broad spectrum of pharmacological activities, including, but not limited to, potent inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways, making them promising candidates for cancer therapy.[3] Furthermore, various phthalazinone derivatives have exhibited anti-inflammatory, antihypertensive, and antimicrobial properties. The incorporation of a thiophene moiety at the 4-position of the phthalazinone ring is of particular interest, as thiophene-containing compounds are known to possess a wide range of biological activities. The synthesis of this compound, therefore, represents a valuable endeavor for the exploration of new therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward and efficient synthetic strategy. The core phthalazinone ring can be readily disconnected at the N-N and N-C bonds, revealing a 2-acylbenzoic acid precursor and hydrazine. This leads to the identification of 2-(thiophen-2-oyl)benzoic acid as the key intermediate. This intermediate, in turn, can be synthesized via a classical Friedel-Crafts acylation reaction between phthalic anhydride and thiophene.

Caption: Retrosynthetic analysis of this compound.

This two-step approach is advantageous due to the ready availability of the starting materials, the well-established nature of the reactions involved, and the generally high yields achievable.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate and the final target compound.

Step 1: Synthesis of 2-(Thiophen-2-oyl)benzoic Acid

This synthesis is achieved through a Friedel-Crafts acylation reaction. The electrophilic acylium ion is generated from phthalic anhydride in the presence of a Lewis acid catalyst, which then attacks the electron-rich thiophene ring.

Sources

"spectroscopic data for 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one"

An In-depth Technical Guide to the Spectroscopic Data of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures. The objective is to offer a robust and scientifically grounded resource for the identification, characterization, and quality control of this compound in a research and development setting. This document is structured to provide not only the data but also the underlying scientific rationale for the spectral interpretations, thereby upholding the principles of expertise, authoritativeness, and trustworthiness.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a thiophene ring linked to a dihydrophthalazinone core. This structural motif is of interest in medicinal chemistry due to the established biological activities of both thiophene and phthalazinone derivatives. Phthalazinones, for instance, are known to exhibit a range of pharmacological effects, including anticancer and anti-inflammatory properties. The thiophene moiety is a common scaffold in many pharmaceutical agents.

A clear understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification and for ensuring its purity in synthetic and screening endeavors.

Figure 1: Chemical Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂OS), the predicted monoisotopic mass is 228.0357 Da.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Perform the analysis in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 229.0430 |

| [M+Na]⁺ | 251.0250 |

| [M+K]⁺ | 266.9989 |

| [M+NH₄]⁺ | 246.0696 |

Table 1: Predicted m/z values for common adducts of this compound in positive ion mode ESI-MS.[1]

Interpretation and Fragmentation Pathway

The high-resolution mass spectrum will be critical for confirming the elemental composition. The fragmentation pattern in tandem MS (MS/MS) can provide structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is proposed below.

Figure 2: Proposed Fragmentation Pathway for [M+H]⁺ of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phthalazinone and thiophene rings, as well as a signal for the N-H proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the N-H proton signal may be broad and its chemical shift solvent-dependent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.5 - 12.5 | br s | 1H | N-H (phthalazinone) |

| ~ 8.3 - 8.5 | m | 1H | Aromatic H (phthalazinone, ortho to C=O) |

| ~ 7.8 - 8.0 | m | 3H | Aromatic H (phthalazinone) |

| ~ 7.6 - 7.7 | dd | 1H | Thiophene H (adjacent to S) |

| ~ 7.2 - 7.3 | t | 1H | Thiophene H |

| ~ 7.0 - 7.1 | dd | 1H | Thiophene H |

Table 2: Predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound in DMSO-d₆.

Interpretation

-

N-H Proton: The lactam N-H proton is expected to be significantly deshielded and will likely appear as a broad singlet at a downfield chemical shift, the exact position of which will be sensitive to concentration and solvent.

-

Phthalazinone Protons: The four protons on the benzene ring of the phthalazinone moiety will appear in the aromatic region. The proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond.

-

Thiophene Protons: The three protons on the thiophene ring will also resonate in the aromatic region. Their specific chemical shifts and coupling patterns (doublet of doublets, triplet) will be characteristic of a 2-substituted thiophene.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C=O (phthalazinone) |

| ~ 145 - 150 | Quaternary C (phthalazinone, attached to N) |

| ~ 135 - 140 | Quaternary C (thiophene, attached to phthalazinone) |

| ~ 125 - 135 | Aromatic CH (phthalazinone and thiophene) |

| ~ 120 - 125 | Quaternary C (phthalazinone) |

Table 3: Predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆.[2]

Interpretation

-

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon of the lactam, typically appearing above 160 ppm.

-

Aromatic Carbons: The remaining carbon signals will be in the aromatic region (approximately 120-150 ppm). The chemical shifts will be influenced by the nature of the substituents and their position on the rings. Quaternary carbons will generally have lower intensities compared to protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3200 - 3400 | N-H stretch | Lactam |

| ~ 3000 - 3100 | C-H stretch (aromatic) | Phthalazinone, Thiophene |

| ~ 1650 - 1680 | C=O stretch (amide I) | Lactam |

| ~ 1500 - 1600 | C=C and C=N stretches | Aromatic rings |

| ~ 700 - 800 | C-S stretch | Thiophene |

Table 4: Predicted key IR absorption bands for this compound.

Interpretation

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the lactam.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the carbonyl group of the cyclic amide (lactam).

-

Aromatic C-H Stretch: Weaker absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings.

-

C-S Stretch: The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The synthesized data and interpretations are grounded in fundamental spectroscopic principles and comparison with related molecular structures. It is intended to serve as a valuable resource for the characterization and quality assessment of this compound. Experimental verification of these predicted data is highly recommended for definitive structural confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

- Javid, N., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)

- Mennen, S. M., et al. (2012). Synthesis of 4-substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-pyrazolylbenzoic Acid, and 2-pyrazolylbenzohydrazide via 3-substituted 3-hydroxyisoindolin-1-ones. The Journal of Organic Chemistry.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

- The Royal Society of Chemistry. (2017). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

SpectraBase. (R)-4-Hydroxy-4-(thiophen-2-yl)butan-2-one. Available at: [Link].

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available at: [Link].

-

National Institute of Standards and Technology (NIST). Thiophene. In NIST Chemistry WebBook. Available at: [Link].

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, structural elucidation, and physicochemical properties of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from structurally analogous compounds to infer and discuss its likely molecular geometry, crystal packing, and intermolecular interactions. Detailed, field-proven protocols for its synthesis and subsequent single-crystal X-ray diffraction (SC-XRD) analysis are presented, offering a robust framework for researchers aiming to characterize this and similar heterocyclic compounds. The guide further contextualizes the significance of the thiophenyl-phthalazinone scaffold by exploring its rich pharmacological potential, thereby bridging the gap between fundamental structural chemistry and applied drug discovery.

Introduction: The Pharmacological Significance of the Thiophenyl-Phthalazinone Scaffold

The fusion of a thiophene ring with a phthalazinone core creates a heterocyclic system of considerable interest in medicinal chemistry. Phthalazinone derivatives are recognized as a "privileged scaffold," forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The phthalazinone moiety is a key pharmacophore in established drugs, highlighting its clinical relevance.[2]

Thiophene, a five-membered aromatic heterocycle containing sulfur, is another cornerstone of drug design.[4][5] Its physicochemical properties, which are strikingly similar to those of a benzene ring, allow it to act as a bioisostere, often leading to enhanced biological activity and favorable pharmacokinetic profiles.[6] The incorporation of a thiophene ring into a molecule can significantly influence its solubility, metabolic stability, and interaction with biological targets.[5]

The compound this compound represents a deliberate molecular hybridization of these two potent pharmacophores. Understanding its three-dimensional structure is paramount, as the precise arrangement of atoms dictates its intermolecular interactions and, consequently, its biological activity. This guide provides the necessary theoretical and practical framework to achieve this.

Synthesis of this compound

The most direct and widely adopted synthetic route to 4-substituted phthalazin-1(2H)-ones is the condensation reaction between a 2-acylbenzoic acid and hydrazine.[7] This one-pot, two-step process is generally efficient and offers a high degree of control over the final product.

Rationale for the Synthetic Approach

The choice of 2-(thiophen-2-oyl)benzoic acid as the starting material is dictated by the desired final product. The reaction with hydrazine proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization with the carboxylic acid to form the stable six-membered phthalazinone ring. This method is robust and has been successfully scaled up for the synthesis of various pharmaceutical intermediates.[7]

Experimental Protocol: Synthesis

Materials:

-

2-(thiophen-2-oyl)benzoic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or a suitable solvent like acetic acid)

-

Standard laboratory glassware

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(thiophen-2-oyl)benzoic acid (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature. The slight excess of hydrazine ensures the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Elucidation of the Crystal Structure

The definitive method for determining the three-dimensional arrangement of atoms in a solid is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of the compound.[8][9]

Theoretical Framework of SC-XRD

SC-XRD is based on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern.[8] The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal. By rotating the crystal and collecting a complete set of diffraction data, a three-dimensional electron density map can be constructed, from which the atomic positions can be determined.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (Self-Validating Step):

-

The ability to grow high-quality, single crystals is the most critical and often most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structure.

-

Method: Slow evaporation of a saturated solution is a common and effective method. Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a more volatile co-solvent like hexane) in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation over several days to weeks at a constant temperature.

2. Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed crystal, ideally between 0.1 and 0.3 mm in size, with sharp edges and no visible defects.[10]

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.[9]

3. Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα radiation, λ = 0.71073 Å) and a detector.[8]

-

The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and φ scans).[8]

4. Structure Solution and Refinement:

-

The collected diffraction intensities are processed to correct for experimental factors.

-

Initial atomic positions are determined using direct methods or Patterson synthesis.[10]

-

The structural model is then refined by iteratively adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The following diagram outlines the workflow for SC-XRD analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Inferred Crystal Structure and Intermolecular Interactions

In the absence of a published crystal structure for this compound, we can infer its likely structural features by examining closely related molecules. The crystal structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine provides valuable insights. In this related structure, the phthalazine and thiophene ring systems are not coplanar, exhibiting significant dihedral angles. This suggests that the this compound molecule is also likely to be non-planar.

Key Predicted Structural Features:

-

Non-Planarity: A significant dihedral angle is expected between the plane of the phthalazinone ring system and the thiophene ring due to steric hindrance.

-

Hydrogen Bonding: The presence of the N-H group in the phthalazinone ring is a strong hydrogen bond donor. In the crystal lattice, it is highly probable that molecules will form hydrogen-bonded dimers or chains, with the N-H group of one molecule interacting with the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O interaction is a common and structure-directing feature in the crystals of many N-heterocyclic compounds.[11]

-

π-π Stacking: The aromatic nature of both the phthalazinone and thiophene rings suggests the likelihood of π-π stacking interactions between adjacent molecules in the crystal lattice.[11] These interactions, where the electron clouds of the aromatic rings overlap, will play a significant role in the overall crystal packing.

The interplay of these intermolecular forces—hydrogen bonding and π-π stacking—will dictate the final three-dimensional architecture of the crystal.[12][13]

Table 1: Predicted Crystallographic and Structural Parameters

| Parameter | Predicted Value/Feature | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Favored for molecules that can form hydrogen-bonded dimers. |

| Key Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking | Presence of N-H donor, C=O acceptor, and aromatic rings.[11] |

| Dihedral Angle (Phthalazinone-Thiophene) | Non-zero (likely > 10°) | Steric hindrance between the two ring systems. |

Physicochemical Properties and Potential Applications

The physicochemical properties of this compound are a direct consequence of its molecular structure.

Table 2: Summary of Physicochemical Properties

| Property | Description | Implication for Drug Development |

| Molecular Formula | C₁₂H₈N₂OS | --- |

| Molecular Weight | 228.27 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| Polarity | Moderately polar | The presence of N-H and C=O groups contributes to polarity, influencing solubility. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), with low solubility in water.[5][14] | Affects formulation and administration routes. |

| Hydrogen Bonding | One hydrogen bond donor (N-H) and one acceptor (C=O). | Crucial for target binding and can influence crystal packing and solubility. |

The combination of the phthalazinone and thiophene moieties suggests a range of potential therapeutic applications. Phthalazinone derivatives have been extensively investigated as anticancer, anti-inflammatory, and antimicrobial agents.[15][16] Thiophene-containing compounds are also known for a broad spectrum of biological activities.[4] Therefore, this compound is a promising candidate for further investigation in these and other therapeutic areas.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, structural analysis, and potential significance of this compound. By presenting detailed, field-proven protocols and leveraging data from analogous structures, we have constructed a robust framework for the characterization of this important heterocyclic compound. The elucidation of its precise crystal structure through the methods described herein is a critical step towards understanding its structure-activity relationship and unlocking its full therapeutic potential. The insights provided in this guide are intended to empower researchers in their efforts to develop novel and effective therapeutic agents based on the promising thiophenyl-phthalazinone scaffold.

References

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Slideshare. (n.d.). Heterocycic compound Thiophene. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

- Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884–891.

-

Thiophene and its derivatives. (n.d.). Retrieved from [Link]

-

X-ray Offer. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Scribd. (n.d.). Thiophene: Structure, Properties, Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Semantic Scholar. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Retrieved from [Link]

-

University of Glasgow. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities. Retrieved from [Link]

-

ResearchGate. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Retrieved from [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 4-Substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-Pyrazolylbenzoic Acid, and 2-Pyrazolylbenzohydrazide via 3-Substituted 3-Hydroxyisoindolin-1-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Four related esters: two 4-(aroylhydrazinyl)-3-nitrobenzoates and two 3-aryl-1,2,4-benzotriazine-6-carboxylates. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 2-Aryl-2,3-dihydro-4H-[4][8]thiazino[3,2-a]benzimidazol-4-ones and 7-Aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5-ones. Retrieved from [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmainfo.in [pharmainfo.in]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterocycic compound Thiophene | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. fiveable.me [fiveable.me]

- 11. Four related esters: two 4-(aroylhydrazinyl)-3-nitrobenzoates and two 3-aryl-1,2,4-benzotriazine-6-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. repository.ias.ac.in [repository.ias.ac.in]

- 14. scribd.com [scribd.com]

- 15. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Evaluation of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one as a Novel PARP Inhibitor

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro characterization of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one, a promising heterocyclic compound belonging to the phthalazinone class of poly(ADP-ribose) polymerase (PARP) inhibitors. Drawing from established methodologies for analogous compounds, this document outlines the core principles, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical assessment.

Part 1: Foundational Understanding and Mechanism of Action

The phthalazinone scaffold is a well-established pharmacophore in the development of PARP inhibitors, with Olaparib being a notable clinically approved drug.[1][2][3] These compounds function by targeting PARP enzymes, particularly PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs).[3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.[4]

The compound this compound is designed to mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP. The thiophene moiety can engage in specific interactions within the active site, potentially influencing potency and selectivity.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and how its inhibition by compounds like this compound can lead to cancer cell death, particularly in the context of homologous recombination deficiency.

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Part 2: Core In Vitro Experimental Protocols

A rigorous in vitro evaluation of this compound necessitates a multi-faceted approach, encompassing enzymatic activity, cellular target engagement, and phenotypic effects on cancer cells.

Enzymatic PARP1 Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the catalytic activity of recombinant PARP1 enzyme.

Principle: A colorimetric or fluorescent assay is used to quantify the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. A decrease in signal in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂).

-

Reconstitute recombinant human PARP1 enzyme and histone H1 protein in assay buffer.

-

Prepare a solution of biotinylated NAD+.

-

Serially dilute this compound and a reference inhibitor (e.g., Olaparib) in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure:

-

Add 25 µL of assay buffer containing activated DNA to each well of a 96-well plate.

-

Add 5 µL of the diluted compound or vehicle control (DMSO).

-

Add 10 µL of the PARP1 enzyme/histone H1 mixture.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate three times.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the color development with 100 µL of 2 N H₂SO₄.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Workflow for Enzymatic PARP1 Inhibition Assay

Caption: Step-wise workflow for the enzymatic PARP1 inhibition assay.

Intracellular PARylation Assay (Western Blot)

This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity within a cellular context.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, leading to the formation of poly(ADP-ribose) (PAR) chains on various proteins. The levels of PAR are then quantified by Western blotting. A reduction in PAR levels in the presence of the test compound indicates intracellular PARP inhibition.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like Capan-1) in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., 10 mM H₂O₂ for 10 minutes or 20 µM MNNG for 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against PAR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the PAR signal to the loading control.

-

Calculate the percentage of PARylation inhibition relative to the damaged, untreated control.

-

Determine the EC₅₀ value.

-

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compound on the proliferation and survival of cancer cells, particularly comparing BRCA-proficient and BRCA-deficient cell lines to assess synthetic lethality.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed BRCA-deficient (e.g., Capan-1, MDA-MB-436) and BRCA-proficient (e.g., MCF-7, MDA-MB-231) cells in 96-well plates at an appropriate density and allow them to attach overnight.[5]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

-

Incubate the cells for 72-120 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Compare the GI₅₀ values between the BRCA-deficient and BRCA-proficient cell lines to determine the synthetic lethal window.

-

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

Table 1: In Vitro Activity Profile of this compound

| Assay Type | Metric | Cell Line / Target | This compound | Olaparib (Reference) |

| Enzymatic Inhibition | IC₅₀ (nM) | Recombinant PARP1 | Experimental Value | ~5 nM[3] |

| Intracellular Activity | EC₅₀ (nM) | HeLa (PARylation) | Experimental Value | Experimental Value |

| Cell Viability | GI₅₀ (µM) | Capan-1 (BRCA2-def) | Experimental Value | Experimental Value |

| GI₅₀ (µM) | MDA-MB-436 (BRCA1-def) | Experimental Value | Experimental Value | |

| GI₅₀ (µM) | MCF-7 (BRCA-prof) | Experimental Value | Experimental Value | |

| GI₅₀ (µM) | MDA-MB-231 (BRCA-prof) | Experimental Value | Experimental Value |

Interpretation of Results:

-

A low nanomolar IC₅₀ in the enzymatic assay indicates potent direct inhibition of the PARP1 enzyme.

-

A corresponding low nanomolar EC₅₀ in the intracellular PARylation assay confirms good cell permeability and target engagement in a cellular environment.

-

A significantly lower GI₅₀ in BRCA-deficient cell lines compared to BRCA-proficient cell lines is the hallmark of synthetic lethality and is the desired outcome for a PARP inhibitor. A large therapeutic window between these values suggests a potentially favorable safety profile.

Conclusion

This technical guide provides a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its enzymatic and cellular PARP inhibitory activity, and its differential cytotoxicity in genetically defined cell lines, researchers can effectively ascertain its potential as a novel therapeutic agent for cancers with underlying DNA repair deficiencies. The methodologies described herein are based on established and validated protocols within the field of PARP inhibitor drug discovery.

References

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (n.d.).

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - J-Stage. (n.d.).

- Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed. (n.d.).

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - J-Stage. (n.d.).

- The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - NIH. (n.d.).

Sources

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 4. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of Phthalazinone Derivatives

Abstract

The phthalazinone core, a nitrogen-containing fused heterocyclic system, has emerged from the periphery of medicinal chemistry to become a "privileged scaffold" of significant therapeutic importance.[1][2] Its synthetic tractability and ability to interact with a diverse range of biological targets have propelled its derivatives from laboratory curiosities to clinically approved medicines.[3][4] This guide provides an in-depth technical exploration of the discovery and development of phthalazinone derivatives, with a particular focus on their transformative role as Poly(ADP-ribose) polymerase (PARP) inhibitors in oncology. We will dissect the synthetic strategies for constructing the phthalazinone core, elucidate the mechanism of action of phthalazinone-based PARP inhibitors, provide detailed experimental protocols for their evaluation, and discuss their clinical significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

The Phthalazinone Core: A Versatile Pharmacophore

The phthalazinone moiety is a bicyclic aromatic system containing two adjacent nitrogen atoms, one of which is part of a lactam ring. This structural arrangement confers a unique combination of rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization, making it an attractive starting point for drug design.[1] The versatility of the phthalazinone scaffold is evidenced by the wide array of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[2][4]

The journey of phthalazinone derivatives to prominence is arguably epitomized by their success as PARP inhibitors. The discovery that the phthalazinone scaffold could potently and selectively inhibit PARP enzymes revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.[5]

Synthesis of the Phthalazinone Core: From Classical to Modern Approaches

The construction of the phthalazinone ring system can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclocondensation Reactions

The most common and direct methods for synthesizing the phthalazinone core involve the cyclocondensation of a bifunctional starting material with a hydrazine derivative.[1][6]

-

From 2-Acylbenzoic Acids: The reaction of a 2-acylbenzoic acid with hydrazine hydrate is a fundamental and widely used method. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the phthalazinone. This method is advantageous due to the commercial availability of a wide range of substituted 2-acylbenzoic acids.[6]

-

From Phthalic Anhydrides: Phthalic anhydrides can also serve as precursors. The reaction with hydrazine typically proceeds in the presence of an acid catalyst, such as acetic acid.[1] This route is particularly useful for the synthesis of phthalazinone-1,4-diones.

Modern Synthetic Strategies

More recent advancements have focused on improving the efficiency, diversity, and environmental friendliness of phthalazinone synthesis.[7]

-

Multicomponent Reactions: Three-component strategies have been developed that allow for the rapid assembly of complex phthalazinone derivatives from simple starting materials in a single step. These reactions are highly atom-economical and offer a powerful tool for generating libraries of compounds for high-throughput screening.[7]

-

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Negishi coupling, have been employed for the synthesis of elaborately substituted phthalazinones, including key intermediates for the synthesis of Olaparib.[8][9]

Workflow for Phthalazinone Synthesis

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the phthalazinone core.

Caption: Generalized workflow for the synthesis and derivatization of phthalazinone derivatives.

Phthalazinone Derivatives as PARP Inhibitors: A Paradigm Shift in Cancer Therapy

The discovery of phthalazinone-based PARP inhibitors has been a landmark achievement in oncology. These drugs exploit the concept of synthetic lethality, where the combination of two genetic defects—one in the cancer cell (e.g., a BRCA mutation) and one induced by the drug (PARP inhibition)—leads to cell death, while sparing normal cells.[3]

Mechanism of Action

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[3]

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Olaparib: A Case Study in Rational Drug Design

Olaparib (Lynparza™) is the first-in-class PARP inhibitor to receive clinical approval and serves as an excellent case study. Its development involved the optimization of a phthalazinone hit compound through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[5]

Scalable Synthesis of Olaparib: The commercial success of Olaparib necessitated the development of a scalable and environmentally friendly synthesis process. While early medicinal chemistry routes were suitable for producing small quantities, large-scale manufacturing required a more efficient approach. Recent publications have described eco-friendly, four-step syntheses with high overall yields, avoiding the use of hazardous reagents like phosphonates and minimizing waste.[10][11] These processes often involve a key Negishi coupling step to construct a crucial intermediate.[8][9]

Pharmacological Evaluation of Phthalazinone Derivatives

The development of novel phthalazinone derivatives requires a robust pipeline of in vitro and in vivo assays to assess their potency, selectivity, and therapeutic potential.

In Vitro Enzyme Inhibition Assay

The primary assay for evaluating new PARP inhibitors is an in vitro enzyme inhibition assay. This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP enzyme.

Experimental Protocol: PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol is a representative example based on commercially available assay kits.

-

Plate Preparation: Coat a 384-well plate with histone proteins. Wash the plate three times with PBST buffer.

-

Master Mix Preparation: Prepare a master mix containing PARP assay buffer, a biotinylated NAD+ substrate mixture, and activated DNA.

-

Inhibitor Addition: Add serial dilutions of the test phthalazinone derivative (and a vehicle control, e.g., DMSO) to the wells.

-

Enzyme Addition: Add diluted PARP1 enzyme to all wells except the "Blank" wells.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

Detection:

-

Wash the plate three times with PBST.

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBST.

-

Add a chemiluminescent substrate and immediately read the plate in a luminometer.

-

-

Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of the compounds on cancer cells and for confirming the mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

-

Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient cell line) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the phthalazinone derivative for a specified period (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary

The following table presents representative data for the in vitro activity of a novel phthalazinone-based PARP inhibitor, Compound X, compared to Olaparib.

| Compound | PARP1 IC₅₀ (nM) | Cell Viability IC₅₀ (µM) (BRCA-mutant cell line) |

| Olaparib | 5 | 0.1 |

| Compound X | 2 | 0.05 |

Clinical Landscape and Future Directions

The clinical success of Olaparib has paved the way for the development of other phthalazinone-based PARP inhibitors, as well as the exploration of this scaffold for other therapeutic targets.[3] Phthalazinone derivatives are currently in various stages of clinical trials for a range of cancers, both as monotherapies and in combination with other anticancer agents.

The future of phthalazinone derivative development lies in:

-

Improving Selectivity: Designing inhibitors with improved selectivity for different PARP family members to potentially reduce off-target effects and enhance the therapeutic window.

-

Overcoming Resistance: Developing next-generation compounds that can overcome acquired resistance to current PARP inhibitors.

-

Expanding Therapeutic Applications: Exploring the potential of phthalazinone derivatives for the treatment of other diseases where PARP plays a role, such as inflammatory and neurodegenerative disorders.

-

Targeting Other Kinases: The phthalazinone scaffold is also being investigated as an inhibitor of other important cancer targets, such as VEGFR and EGFR.[3]

Conclusion

The phthalazinone core has proven to be a remarkably versatile and fruitful scaffold in drug discovery. The journey from its initial synthesis to the development of life-saving drugs like Olaparib is a testament to the power of medicinal chemistry and rational drug design. As our understanding of the underlying biology of diseases continues to grow, it is certain that phthalazinone derivatives will continue to play a significant role in the development of new and improved therapies.

References

-

Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

-

Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

-

Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

-

Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

-

Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PubMed. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Terán, C., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Emam, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]

-

Terán, C., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. ResearchGate. [Link]

-

El-Gazzar, A. R. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

-

BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). [Link]

-

Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

-

Gacond, A., et al. (2020). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

-

Emam, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]

-

Kaur, G., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry. [Link]

-

Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

-

Hopkins, T. A., et al. (2019). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]

-

Kumar, A., & Kumar, R. (2018). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmainfo.in [pharmainfo.in]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one

Introduction

4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound incorporating both a phthalazinone core and a thiophene moiety. The phthalazinone structure is a recognized pharmacophore in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties. The thiophene ring is also a common substituent in medicinal chemistry, known to modulate the pharmacological profile of drug candidates. Given the potential therapeutic interest in this molecule, robust and reliable analytical methods for its quantification are essential for drug discovery, development, and quality control processes.

This document provides a detailed application note and a comprehensive set of protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this exact molecule is not widely published, the methodologies presented herein are based on established principles for the analysis of related phthalazinone and thiophene derivatives and are designed to be readily implemented and validated in a laboratory setting.[1][2][3] The protocols are structured to meet the rigorous standards of international guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6][7]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂OS | PubChem[8] |

| Molecular Weight | 228.27 g/mol | PubChem[8] |

| Appearance | Solid (predicted) | --- |

| UV Absorption | Chromophoric due to aromatic rings | Inferred |

The presence of conjugated aromatic systems in the molecule suggests strong UV absorbance, making UV-based HPLC detection a suitable and accessible quantification technique.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility for the analysis of small organic molecules.

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18-silica column) is nonpolar, while the mobile phase is a polar solvent mixture, usually consisting of water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later. The polarity of this compound suggests it will be well-retained on a C18 column, allowing for effective separation from potential impurities.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (or Phosphoric acid, analytical grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm or 0.22 µm)

Instrumentation

A standard HPLC system equipped with:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions (Starting Point for Method Development)

The following conditions are a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for aromatic compounds.[1] |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible.[9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Elution | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B | A gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times. |

| Detection Wavelength | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. A PDA detector can be used to determine the wavelength of maximum absorbance (λmax) for higher sensitivity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Transfer the standard to a 25 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol or acetonitrile.

-

Bring the flask to volume with the same solvent.

-

Mix thoroughly.

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition). For a calibration curve, at least five concentration levels are recommended.[4][7]

Sample Preparation

The sample preparation method will depend on the matrix. For a drug substance:

-

Accurately weigh an appropriate amount of the sample.

-

Dissolve and dilute to a known volume using the same solvent as the standard solutions to achieve a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

-

Inject the working standard solution at the target concentration at least five times.

-

Calculate the parameters listed in the table below.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Ensures retention time stability. |

These criteria are based on general pharmacopeial recommendations.

Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[4][5][6][7]

// Nodes start [label="Method Development", fillcolor="#F1F3F4", fontcolor="#202124"]; specificity [label="Specificity/\nSelectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; range_node [label="Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lod [label="LOD", fillcolor="#FBBC05", fontcolor="#202124"]; loq [label="LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; robustness [label="Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Solution Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; validated_method [label="Validated Method", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> specificity; specificity -> linearity; linearity -> range_node; range_node -> accuracy; accuracy -> precision; precision -> lod; lod -> loq; loq -> robustness; robustness -> stability; stability -> validated_method; } } Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Protocol:

-

Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

-

Analyze a placebo sample (if applicable for a drug product) to check for interference from excipients.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should be able to separate the analyte peak from any degradation product peaks.[2]

-

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

-

Protocol:

-

Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area versus concentration.

-

Perform a linear regression analysis.

-

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][7]

-

Protocol: The range is confirmed by the linearity, accuracy, and precision data.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

-

Protocol:

-

Perform recovery studies by spiking a placebo (or a known sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each concentration level in triplicate.

-

Calculate the percentage recovery.

-

-

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-assay Precision):

-

Protocol: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: RSD ≤ 2.0%.

-

-

Intermediate Precision (Inter-assay Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: RSD ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol (based on Signal-to-Noise Ratio):

-

Determine the concentration that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

-

Protocol (based on the Standard Deviation of the Response and the Slope):

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the response (from the y-intercepts of regression lines) and S = the slope of the calibration curve.

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol:

-

Vary critical parameters one at a time, such as:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 2 °C)

-

Mobile phase composition (e.g., ± 2% organic)

-

pH of the mobile phase buffer (e.g., ± 0.2 units)

-

-

Analyze a sample under each varied condition and assess the impact on retention time, peak area, and system suitability parameters.

-

-

Acceptance Criteria: The system suitability criteria should be met under all varied conditions.

// Nodes sample_prep [label="Sample Preparation\n(Dissolution & Dilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; filtration [label="Filtration\n(0.45 µm syringe filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_injection [label="HPLC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Chromatographic Separation\n(C18 Column, Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="UV Detection\n(254 nm or λmax)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Peak Integration & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sample_prep -> filtration; filtration -> hplc_injection; hplc_injection -> separation; separation -> detection; detection -> data_analysis; } } Caption: General experimental workflow for the HPLC analysis.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing | Column degradation, mobile phase pH issue | Use a new column, ensure mobile phase pH is appropriate for the analyte. |

| Broad Peaks | Low column efficiency, extra-column volume | Check for leaks, use shorter tubing, ensure proper column connection. |

| Variable Retention Times | Pump issue, column temperature fluctuation, mobile phase composition change | Degas mobile phase, check pump for leaks, ensure stable column temperature. |

| Ghost Peaks | Contamination in autosampler or mobile phase | Flush the system, use fresh mobile phase. |

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the development and validation of a robust HPLC method for the quantification of this compound. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data, which is paramount for decision-making in research, development, and quality control environments. The principles and workflows described are universally applicable and serve as a valuable resource for the analytical validation of novel pharmaceutical compounds.[2]

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

-

ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health. [Link]

-

Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. PubMed. [Link]

-

This compound. PubChem. [Link]

-

Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. PubChemLite - this compound (C12H8N2OS) [pubchemlite.lcsb.uni.lu]

- 9. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols: Synthesis and Evaluation of 4-(Thiophen-2-ylmethyl)-2H-phthalazin-1-ones as Potent PARP-1 Inhibitors

Abstract